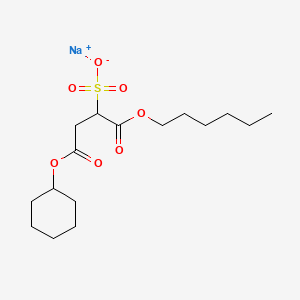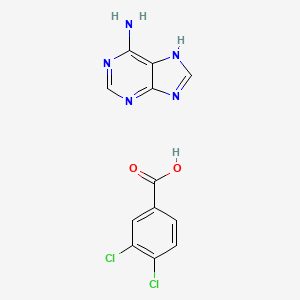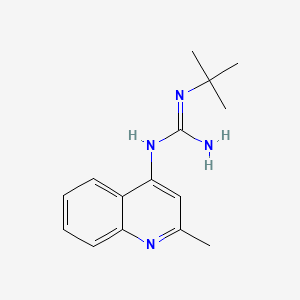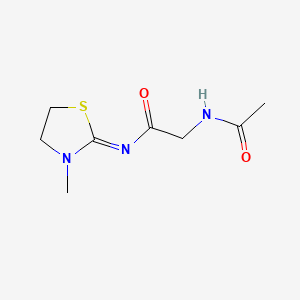![molecular formula C32H35BO B14475270 [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane CAS No. 65881-99-4](/img/structure/B14475270.png)
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is a boron-containing compound with a complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 4-(benzyloxy)-2-methylphenylboronic acid with 2,4,6-trimethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boranes or borohydrides.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of [4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that contain boron-binding sites. The boron atom in the compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. This mechanism is particularly relevant in the context of boron neutron capture therapy, where the compound accumulates in cancer cells and facilitates their destruction upon neutron irradiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(Benzyloxy)-2-methylphenyl]boronic acid
- 2,4,6-Trimethylphenylboronic acid
- [4-(Benzyloxy)-2-methylphenyl]borane
Uniqueness
[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane is unique due to its dual aromatic structure and the presence of multiple boron atoms. This structural complexity enhances its reactivity and potential applications compared to simpler boronic acids or boranes. The compound’s ability to participate in diverse chemical reactions and its potential use in advanced therapeutic applications further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
65881-99-4 |
|---|---|
Molekularformel |
C32H35BO |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(2-methyl-4-phenylmethoxyphenyl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H35BO/c1-21-15-24(4)31(25(5)16-21)33(32-26(6)17-22(2)18-27(32)7)30-14-13-29(19-23(30)3)34-20-28-11-9-8-10-12-28/h8-19H,20H2,1-7H3 |
InChI-Schlüssel |
BYHAKXLSMLKROM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


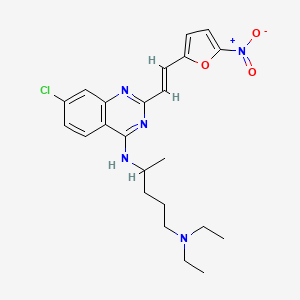
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
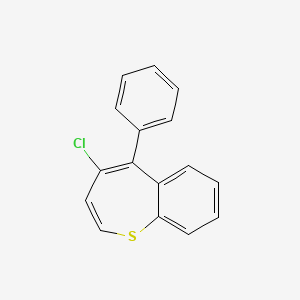
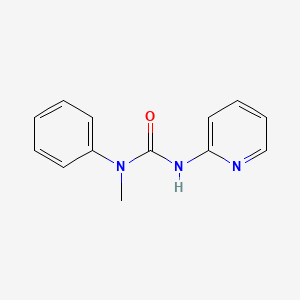
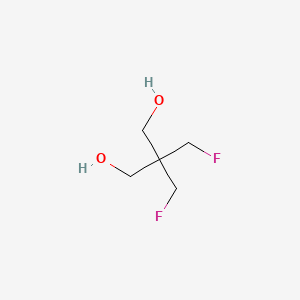
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
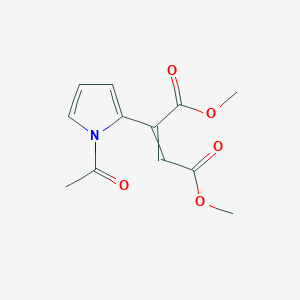
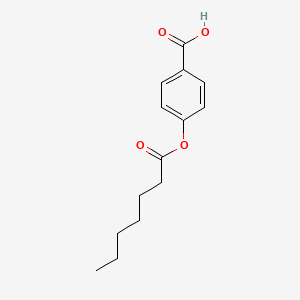
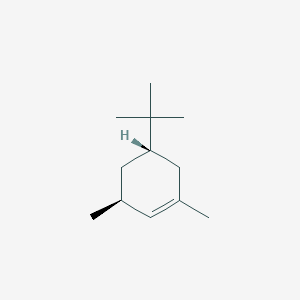
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
